Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate
Description
Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-yl)carbamate is a chiral carbamate derivative featuring a piperidine ring substituted with a methyl group at the 4S position and a tert-butoxycarbonyl (Boc) protective group at the 3S position. This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological and infectious diseases. Its stereochemistry and substituent arrangement influence its physicochemical properties, such as solubility, metabolic stability, and receptor-binding affinity .
Properties
IUPAC Name |
tert-butyl N-methyl-N-[(3S,4S)-4-methylpiperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9-6-7-13-8-10(9)14(5)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3/t9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUGTHQTDCPAHY-VHSXEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCNC[C@H]1N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article summarizes its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 228.33 g/mol
- CAS Number : 1419075-90-3
The compound features a tert-butyl group attached to a carbamate structure linked to a piperidine derivative. The specific stereochemistry, indicated as (3S,4S), plays a crucial role in its biological interactions and efficacy.
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : The carbamate moiety can covalently bond with active site residues of enzymes, inhibiting their activity. This property suggests potential applications in modulating enzyme-related pathways.
- Receptor Binding : The piperidine ring allows for interactions with various receptors, potentially modulating their activity and influencing biological responses related to inflammation and immune function.
Biological Activities
Research indicates that compounds similar to this compound display significant biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pathways associated with inflammation, making it a candidate for therapeutic applications in inflammatory diseases.
- Neuroprotective Properties : In vitro studies have shown that related compounds can protect astrocytes from amyloid beta-induced toxicity, indicating potential neuroprotective effects .
1. Enzyme Inhibition Studies
A study investigated the enzyme inhibition properties of this compound. Results indicated that the compound effectively inhibited specific enzymes involved in inflammatory pathways, contributing to reduced cytokine production in cell cultures.
2. Neuroprotection Against Amyloid Beta
In a study involving astrocytes treated with amyloid beta (Aβ) peptides, this compound demonstrated a protective effect. The viability of astrocytes was significantly improved when treated with this compound alongside Aβ, suggesting its potential role in Alzheimer's disease therapy .
3. Pharmacological Applications
Due to its biological activity, the compound is being explored as a lead candidate for developing new therapeutics targeting immune response pathways and neurodegenerative diseases.
Comparative Analysis with Similar Compounds
Scientific Research Applications
Pharmaceutical Development
Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate is primarily investigated for its potential as a pharmaceutical agent. Research indicates that compounds with similar structures can act as inhibitors for various enzymes or receptors, particularly those involved in inflammation and immune responses.
- Mechanism of Action : The compound's carbamate group can form covalent bonds with active site residues of enzymes, inhibiting their activity. This property makes it a candidate for developing drugs targeting specific pathways in diseases related to immune dysfunction.
The biological activities of this compound have been explored extensively:
- Enzyme Inhibition : Studies show that it may inhibit enzymes related to inflammatory processes, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
- Receptor Binding : The compound exhibits binding affinity towards certain receptors, influencing their activity and potentially modulating physiological responses.
Case Study 1: Inhibition of Toll-like Receptors
Research has demonstrated that compounds similar to this compound can effectively inhibit toll-like receptors (TLRs), which play a crucial role in the immune response. A study highlighted the compound's ability to selectively bind to TLRs, leading to reduced inflammation in animal models of autoimmune diseases.
Case Study 2: Central Nervous System Applications
Investigations into the effects of this compound on the central nervous system (CNS) have revealed potential applications in treating neurological disorders. Its interaction with neurotransmitter receptors suggests that it may influence mood regulation and cognitive functions.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes critical differences between the target compound and its structural analogs:
Key Comparative Insights
Stereochemical Influence :
- The (3S,4S) configuration in the target compound enhances selectivity for certain biological targets compared to its (3S,4R) diastereomers, as seen in the reduced activity of the 4-hydroxy-(3S,4R) analog against protease enzymes .
- Racemic mixtures (e.g., tert-butyl ((3R,4R)-4-methylpiperidin-3-yl)carbamate + (3S,4S) isomer) are often separated to isolate enantiomers with optimal pharmacological profiles .
Substituent Effects: Fluorine substitution (e.g., 4-fluoro analog, CAS 1052713-47-9) improves metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius .
Ring System Variations :
- Piperidine-based analogs (6-membered ring) generally exhibit higher conformational flexibility compared to pyrrolidine derivatives (5-membered ring), influencing binding kinetics in enzyme inhibition .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize tert-butyl methyl((3S,4S)-4-methylpiperidin-3-yl)carbamate, and how is stereochemical integrity maintained?
- Answer : The synthesis typically involves multi-step protocols, including:
- Protection of amines : The tert-butyl carbamate (Boc) group is introduced to protect the piperidine nitrogen during subsequent reactions .
- Stereochemical control : Chiral catalysts or enantioselective reagents are used to preserve the (3S,4S) configuration. For example, Pd(PPh₃)₂Cl₂ and CuI catalyze cross-coupling reactions with high stereofidelity .
- Purification : Column chromatography (e.g., silica gel) or crystallization ensures product purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural assignments, with DEPT-135 distinguishing CH, CH₂, and CH₃ groups. For example, tert-butyl signals appear at δ ~1.36 ppm (singlet, 9H) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak at m/z calculated for C₁₂H₂₃N₂O₂).
- Infrared (IR) Spectroscopy : Confirms carbamate C=O stretches (~1680–1720 cm⁻¹) .
Q. How is the tert-butyl carbamate group strategically utilized in synthetic routes?
- Answer : The Boc group acts as a temporary protecting group for amines, enabling selective deprotection under acidic conditions (e.g., HCl/dioxane) without disrupting other functional groups. This is critical in multi-step syntheses of complex molecules .
Advanced Research Questions
Q. How can X-ray crystallography with SHELX software resolve the crystal structure of tert-butyl carbamate derivatives?
- Answer :
- Data Collection : Single-crystal X-ray diffraction (SCXRD) at low temperature (e.g., 100 K) minimizes thermal motion artifacts.
- Structure Solution : SHELXD or SHELXS phases the data, while SHELXL refines the model, optimizing bond lengths and angles .
- Visualization : ORTEP-3 generates thermal ellipsoid plots to illustrate atomic displacement parameters .
Q. What strategies optimize enantiomeric excess (ee) and diastereomeric ratios during synthesis?
- Answer :
- Chiral Chromatography : HPLC with chiral stationary phases (e.g., Chiralpak® columns) separates enantiomers .
- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions enhance stereoselectivity .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer .
Q. How do reaction conditions influence yield and selectivity in cross-coupling steps?
- Answer :
- Catalyst Selection : Pd(PPh₃)₂Cl₂ and CuI enable Sonogashira or Suzuki couplings with minimal side reactions .
- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize intermediates, while Et₃N scavenges acids .
- Temperature Control : Room temperature (20°C) prevents Boc group cleavage during couplings .
Q. What analytical approaches resolve contradictions in NMR data for structurally similar intermediates?
- Answer :
- 2D NMR : COSY and HSQC correlate proton-proton and proton-carbon couplings, resolving overlapping signals.
- Variable Temperature NMR : Identifies dynamic processes (e.g., rotamers) causing splitting .
Methodological Considerations
Q. How are reaction mechanisms validated for tert-butyl carbamate derivatives?
- Answer :
- Isotopic Labeling : ¹⁸O or ²H tracing identifies intermediates in hydrolysis or coupling steps.
- Computational Modeling : Density Functional Theory (DFT) calculates transition states and activation energies .
Q. What protocols ensure reproducibility in multi-step syntheses?
- Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
